molecular formula C7H9N5 B1386345 1-([1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)-N-メチルメタンアミン CAS No. 1155920-69-6

1-([1,2,4]トリアゾロ[4,3-a]ピラジン-3-イル)-N-メチルメタンアミン

カタログ番号: B1386345
CAS番号: 1155920-69-6
分子量: 163.18 g/mol
InChIキー: SGHCPVBEZSGJBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another study describes the synthesis of a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Molecular docking and molecular dynamics simulation indicated that these compounds could bind to certain proteins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, one compound was described as an off pale yellow solid with a melting point of 188–189 °C .

科学的研究の応用

抗菌活性

トリアゾロ[4,3-a]ピラジン誘導体、本化合物を含む、は合成され、その抗菌活性が評価されている . これらの化合物のいくつかは、グラム陽性黄色ブドウ球菌とグラム陰性大腸菌の両方の株に対して中程度の抗菌活性から良好な抗菌活性を示した . 特に、ある化合物は優れた抗菌活性を示し、これは第一線の抗菌薬であるアンピシリンと同等であった .

抗癌活性

本化合物は、c-Met/VEGFR-2キナーゼに対する阻害活性と、インビトロで試験した3つの細胞株に対する抗増殖活性が評価されている . 化合物のほとんどは、リード化合物であるフォレチニブと比較して満足のいく活性を示した . 最も有望な化合物は、A549、MCF-7、およびHeLa癌細胞株に対して優れた抗増殖活性を示した .

細胞増殖阻害

本化合物は、A549細胞の増殖を用量依存的にG0/G1期で阻害し、A549細胞の後期アポトーシスを誘導することがわかった . A549の細胞内c-Metシグナルに対する介入は、ウェスタンブロットの結果によって確認された .

遺伝子発現阻害

蛍光定量PCRの結果、本化合物は、c-MetとVEGFR-2の発現を阻害することにより、A549細胞の増殖を阻害することが示された .

低溶血毒性

本化合物は、低溶血毒性を示すことがわかった 。これは、新規薬剤の開発における重要な因子である。

分子ドッキングと分子動力学シミュレーション

分子ドッキングと分子動力学シミュレーションの結果、本化合物はフォレチニブと同様にc-MetとVEGFR-2タンパク質に結合することが示唆された .

作用機序

Target of Action

The compound 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine, also known as methyl({[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)amine, primarily targets c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets (c-Met/VEGFR-2 kinases) by inhibiting their activities . The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell apoptosis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways disrupts cell growth and survival, leading to the death of cancer cells . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Pharmacokinetics

The compound’s inhibitory activities against its targets and its antiproliferative activities against various cell lines suggest that it may have favorable bioavailability .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . Moreover, it inhibits the expression of c-Met and VEGFR-2, which are crucial for cell growth and survival .

Action Environment

The synthesis and evaluation of the compound suggest that it may be stable under various conditions

Safety and Hazards

While specific safety and hazard information for “1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” is not available, similar compounds should be considered hazardous until further information becomes available .

将来の方向性

Future research could focus on developing new compounds with excellent antibacterial activity, as infectious diseases pose a major challenge to human health . The development of small molecular targeted antitumor drugs has been widely studied, and studies have shown that small-molecule drugs interfering at the same time with multiple drug targets might be more effective to overcome drug resistance .

生化学分析

Biochemical Properties

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound can bind to specific proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .

Cellular Effects

The effects of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Moreover, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment .

Molecular Mechanism

At the molecular level, 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in critical biochemical pathways . For instance, it has been shown to inhibit DNA topoisomerases, enzymes that are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a multi-target therapeutic agent .

Temporal Effects in Laboratory Settings

The temporal effects of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over extended periods, making it suitable for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine vary with different dosages . At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine is involved in several metabolic pathways . It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, ensuring that it reaches its target sites . These transport and distribution mechanisms are essential for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine plays a critical role in its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential .

特性

IUPAC Name

N-methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-8-4-6-10-11-7-5-9-2-3-12(6)7/h2-3,5,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHCPVBEZSGJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
Reactant of Route 3
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
Reactant of Route 5
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
Reactant of Route 6
1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。